Crystal Lattice Perturbation: 5‑Bromocytosine vs. Unsubstituted Cytosine
Single‑crystal X‑ray diffraction reveals that bromination at the C5 position induces significant steric and electronic distortions in the cytosine moiety compared to the parent cytosine structure [1]. The C(2)–N(3)–C(4) bond angle increases by approximately 0.8° in 5‑bromocytosine relative to cytosine [1]. This deviation is interpreted within the VSEPR framework as arising from a reduction in the effective negative charge on the N(3) lone pair, which correlates with the experimentally observed lowering of the conjugate acid pKa (3.04–3.25 for 5‑BrC vs. 4.61 for cytosine) [1][2].
| Evidence Dimension | Crystallographic bond angle perturbation |
|---|---|
| Target Compound Data | C(2)–N(3)–C(4) angle increased by ~0.8° vs. cytosine; space group P2₁/a, a=16.943(2) Å, b=9.155(1) Å, c=3.846(1) Å, β=99.89(1)° |
| Comparator Or Baseline | Cytosine (unsubstituted); space group and bond angle reference from same comparative analysis |
| Quantified Difference | Δθ ≈ +0.8°; pKa (conjugate acid) = 3.04–3.25 for 5‑BrC vs. 4.61 for cytosine |
| Conditions | Single‑crystal X‑ray diffraction at room temperature; pKa determined spectrophotometrically at 25°C, ionic strength 1.0 M |
Why This Matters
This structural perturbation directly affects hydrogen‑bonding geometry and protonation state at physiological pH, making 5‑BrC structurally distinct from cytosine in co‑crystallization and molecular recognition applications.
- [1] Crystal Structure of 5‑Bromocytosine. Bull. Chem. Soc. Jpn. 1979, 52, 49–53. DOI: 10.1246/bcsj.52.49. View Source
- [2] Shapiro, R.; Klein, R. S. The dehalogenation of halocytosines by bisulfite buffers. Biochim. Biophys. Acta 1967, 145, 530–536. (pKa values: 5‑BrC conjugate acid 3.25; 5‑IC conjugate acid 3.56; cytosine 4.61). View Source
